molecular formula C28H21BrN2O B11586577 8-(2-bromophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

8-(2-bromophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

Cat. No.: B11586577
M. Wt: 481.4 g/mol
InChI Key: DXPLTHZZATUHFQ-UHFFFAOYSA-N
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Description

8-(2-Bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one is a complex organic compound that belongs to the family of phenanthrolines. Phenanthrolines are known for their unique structural properties and their ability to form stable complexes with various metal ions. This compound, in particular, is characterized by the presence of a bromophenyl group and a phenyl group attached to a cyclohexa[a]phenanthroline core.

Preparation Methods

The synthesis of 8-(2-bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound using bromine or N-bromo-succinimide (NBS) as the brominating agent . The reaction typically takes place under controlled conditions to ensure the selective bromination of the desired position on the phenanthroline core.

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

8-(2-Bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered electronic properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into reduced forms with different chemical characteristics.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

8-(2-Bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: In biological research, the compound is investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. Its ability to bind selectively to certain metal ions makes it useful for imaging and sensing applications.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to inhibit certain enzymes or interact with biological targets. Research is ongoing to determine its efficacy and safety in medical applications.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other complex organic molecules. Its unique structural properties make it valuable for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-(2-bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its phenanthroline core, forming stable complexes that can modulate the activity of metal-dependent enzymes or proteins . This binding can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar compounds to 8-(2-bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one include:

The uniqueness of 8-(2-bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties that can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C28H21BrN2O

Molecular Weight

481.4 g/mol

IUPAC Name

8-(2-bromophenyl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

InChI

InChI=1S/C28H21BrN2O/c29-22-11-5-4-9-19(22)28-27-21(15-18(16-25(27)32)17-7-2-1-3-8-17)26-20-10-6-14-30-23(20)12-13-24(26)31-28/h1-14,18,28,31H,15-16H2

InChI Key

DXPLTHZZATUHFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C3=C(C=CC4=C3C=CC=N4)NC2C5=CC=CC=C5Br)C6=CC=CC=C6

Origin of Product

United States

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